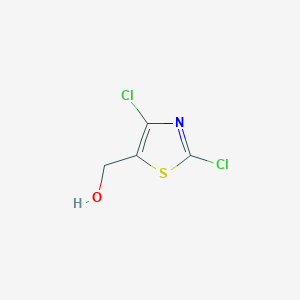

(2,4-Dichlorothiazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichloro-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNCUHDHEDTUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438862 | |

| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170232-69-6 | |

| Record name | 2,4-Dichloro-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2,4-Dichlorothiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichlorothiazol-5-yl)methanol is a halogenated heterocyclic compound featuring a thiazole ring, a core structure in many biologically active molecules. Its chlorine substituents and methanol group suggest potential as a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, including a proposed synthetic pathway and key physicochemical characteristics, to support its application in research and development.

Chemical Properties

A summary of the known and predicted chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂NOS | [1] |

| Molecular Weight | 184.04 g/mol | [1] |

| CAS Number | 170232-69-6 | [1] |

| Appearance | Solid (predicted) | Inferred from precursor |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis

The synthesis of this compound can be logically achieved through a two-step process starting from 2,4-thiazolidinedione. The first step involves the formation of the key intermediate, 2,4-Dichlorothiazole-5-carboxaldehyde, which is then reduced to the target alcohol.

Step 1: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde

A detailed experimental protocol for the synthesis of the aldehyde precursor has been described.[2]

Reaction:

References

An In-depth Technical Guide to (2,4-Dichlorothiazol-5-yl)methanol (CAS 170232-69-6)

Regrettably, a comprehensive technical guide for (2,4-Dichlorothiazol-5-yl)methanol cannot be generated at this time due to a lack of publicly available scientific literature and experimental data.

Extensive searches of peer-reviewed journals, patent databases, and chemical repositories have revealed that while this compound (CAS: 170232-69-6) is a commercially available chemical, it is primarily classified as a building block for protein degraders.[1] There is a significant absence of published research detailing its synthesis, biological activity, mechanism of action, or specific applications in drug discovery.

This document outlines the basic available information and highlights the data necessary for a complete technical guide, which is currently unavailable in the public domain.

Chemical Identity and Properties

A summary of the basic chemical properties for this compound is provided below. It is important to note that most of this information is sourced from chemical supplier catalogs and has not been independently verified in published research.

| Property | Value | Source(s) |

| CAS Number | 170232-69-6 | [1][2][3][4][5] |

| Molecular Formula | C4H3Cl2NOS | [1] |

| Molecular Weight | 184.04 g/mol | [1] |

| Common Name | This compound | [1] |

| Synonyms | 2,4-Dichloro-5-thiazolemethanol | [2][3][4] |

| Purity (Typical) | ≥95% | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

Synthesis and Experimental Data (Information Not Available)

A critical component of a technical guide is the detailed methodology for the synthesis of the compound and its associated characterization data. Despite extensive searches, no specific, reproducible synthesis protocol for this compound has been found in the public scientific literature.

While research on related thiazole derivatives exists, these studies do not provide a direct synthetic route to the target compound. For instance, the synthesis of related sulfonamide derivatives has been described starting from 2,4-dichlorothiazole-5-carbaldehyde, a potential precursor.[6] Similarly, the synthesis of other complex thiazole-containing molecules has been reported, but these do not include this compound as an intermediate or final product.[7][8]

Furthermore, there is a complete absence of published experimental data, including:

-

Spectroscopic Data: No publicly available NMR, IR, or Mass Spectrometry data to confirm the structure and purity.

-

Physicochemical Properties: Experimental data on melting point, boiling point, solubility, and pKa are not available.

Biological Activity and Mechanism of Action (Information Not Available)

This compound is marketed as a building block for protein degraders, suggesting its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar molecules. However, no published studies demonstrate its incorporation into a biologically active molecule or detail its biological effects.

Therefore, the following information, which would be central to a technical guide for researchers, is unavailable:

-

Quantitative Biological Data: No IC50, Ki, EC50, or other potency and efficacy data have been reported.

-

Toxicity Data: No LD50 or other toxicological studies are publicly accessible.

-

Mechanism of Action: Without biological data, the mechanism of action remains unknown.

-

Signaling Pathways: There is no information on any signaling pathways that might be modulated by compounds derived from this building block.

Experimental Protocols and Visualizations (Information Not Available)

The core requirements for detailed experimental protocols and visualizations cannot be met due to the lack of primary research. A technical guide would typically include:

-

Detailed Synthesis Protocol: A step-by-step procedure for the chemical synthesis and purification of the compound.

-

Biological Assay Protocols: Methodologies for any in vitro or in vivo assays used to evaluate the compound's activity.

-

Workflow Diagrams: Visual representations of experimental designs, such as screening cascades or mechanism-of-action studies.

-

Signaling Pathway Diagrams: Illustrations of the molecular pathways affected by the compound.

As no such studies have been published for this compound, these sections cannot be developed.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in this compound, it is important to recognize that this compound is an early-stage chemical intermediate. Any research and development efforts utilizing this molecule would require:

-

De novo synthesis and characterization.

-

Comprehensive biological screening to identify potential activities.

-

Subsequent mechanism-of-action and toxicological studies.

The lack of existing data presents both a challenge and an opportunity for novel research in the field of protein degradation and thiazole chemistry.

References

- 1. calpaclab.com [calpaclab.com]

- 2. CAS RN 170232-69-6 | Fisher Scientific [fishersci.fi]

- 3. 170232-69-6 Cas No. | 2,4-Dichloro-5-thiazolemethanol | Apollo [store.apolloscientific.co.uk]

- 4. 170232-69-6 | CAS DataBase [m.chemicalbook.com]

- 5. [170232-69-6], MFCD09751262, 2,4-Dichloro-5-thiazolemethanol [combi-blocks.com]

- 6. d-nb.info [d-nb.info]

- 7. nanobioletters.com [nanobioletters.com]

- 8. drsgips.ac.in [drsgips.ac.in]

(2,4-Dichlorothiazol-5-yl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of (2,4-Dichlorothiazol-5-yl)methanol. This compound is a halogenated heterocyclic molecule belonging to the thiazole family, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thiazole derivatives are recognized as important building blocks in the development of new therapeutic agents.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C4H3Cl2NOS | [1] |

| Molecular Weight | 184.04 g/mol | [1][2] |

| CAS Number | 170232-69-6 | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process. The first step involves the synthesis of the precursor, 2,4-Dichlorothiazole-5-carbaldehyde, from 2,4-thiazolidinedione. The subsequent step is the reduction of the aldehyde to the corresponding alcohol.

Step 1: Synthesis of 2,4-Dichlorothiazole-5-carbaldehyde

A general procedure for the synthesis of 2,4-Dichlorothiazole-5-carbaldehyde is as follows[3]:

-

Dissolve 2,4-thiazolidinedione (1 equivalent) in N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon).

-

Slowly add phosphorus oxychloride (POCl3) (approximately 3.8 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Heat the reaction mixture to 120 °C and continue stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water and extract the product with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2,4-Dichlorothiazole-5-carbaldehyde[3].

Step 2: Reduction to this compound

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. A common and effective method is the use of a reducing agent such as sodium borohydride (NaBH4).

-

Dissolve 2,4-Dichlorothiazole-5-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol, at 0 °C.

-

Slowly add sodium borohydride (a slight excess, e.g., 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to proceed at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product further by column chromatography.

Analytical Methodologies

The purity and identity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

An HPLC method for the analysis of this compound can be developed based on methods used for similar chlorinated aromatic compounds[4][5].

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is a common starting point.

-

Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (likely in the range of 230-280 nm).

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection[4].

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool[5].

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Program: A temperature gradient program will be necessary to ensure good separation and peak shape.

-

Detection: Mass spectrometry in electron ionization (EI) mode will provide both quantitative data and mass spectral information for structural confirmation.

Potential Role in Signaling Pathways

Thiazole-containing compounds are known to be biologically active and have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, derivatives of the related 2-chlorothiazole have shown promise as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer[6]. The logical workflow for investigating a compound like this compound as a potential kinase inhibitor is depicted below.

The PI3K/Akt/mTOR signaling pathway is a key target in cancer therapy. A simplified representation of this pathway, which could be modulated by a thiazole-based inhibitor, is shown below.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (2,5-Dichlorothiazol-4-yl)methanol | C4H3Cl2NOS | CID 71721315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. deswater.com [deswater.com]

- 5. epa.gov [epa.gov]

- 6. benchchem.com [benchchem.com]

Structure Elucidation of (2,4-Dichlorothiazol-5-yl)methanol: A Technical Guide

Affiliation: Google Research

Abstract:

This technical guide provides a comprehensive overview of the structural elucidation of (2,4-Dichlorothiazol-5-yl)methanol, a key intermediate in medicinal chemistry and drug development. The document details the synthetic pathway, purification, and in-depth spectroscopic analysis required for unambiguous structure confirmation. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug discovery. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

This compound is a substituted thiazole derivative of significant interest in the synthesis of complex heterocyclic compounds. The presence of two chlorine atoms and a hydroxymethyl group on the thiazole ring provides multiple points for further chemical modification, making it a versatile building block for the development of novel therapeutic agents. Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the biological evaluation of its derivatives. This guide outlines the necessary steps and analytical techniques for the complete structure elucidation of this compound.

Synthesis and Purification

The primary route for the synthesis of this compound involves the reduction of its corresponding aldehyde, 2,4-Dichlorothiazole-5-carboxaldehyde.

Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde (Precursor)

A common method for the synthesis of the precursor aldehyde is the Vilsmeier-Haack formylation of a suitable thiazole precursor, followed by chlorination.[1]

Reduction of 2,4-Dichlorothiazole-5-carboxaldehyde

The reduction of the aldehyde to the primary alcohol is typically achieved using a mild reducing agent to avoid unwanted side reactions. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation.[2]

Experimental Protocol: Reduction of 2,4-Dichlorothiazole-5-carboxaldehyde

-

Materials:

-

2,4-Dichlorothiazole-5-carboxaldehyde

-

Methanol (ACS grade)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-Dichlorothiazole-5-carboxaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure alcohol.

-

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 170232-69-6 | [3] |

| Molecular Formula | C₄H₃Cl₂NOS | [3] |

| Molecular Weight | 184.04 g/mol | [3] |

| Appearance | Expected to be a solid or oil | |

| Purity | >95% (commercially available) | [3] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The following sections detail the expected spectroscopic data for the structural confirmation of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-2048

-

Relaxation delay: 2-5 s

-

Proton decoupling is applied.

-

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | s | 2H | -CH₂OH |

| ~3.5-4.5 (broad) | s | 1H | -OH |

Table 2: Predicted ¹H NMR Data for this compound

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2-Cl |

| ~145 | C4-Cl |

| ~130 | C5-CH₂OH |

| ~60 | -CH₂OH |

Table 3: Predicted ¹³C NMR Data for this compound

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS) is used.

-

-

Method:

-

For GC-MS, the sample is introduced via a GC column. For ESI, the sample is dissolved in a suitable solvent and infused into the source.

-

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| [M]+ | Molecular ion peak corresponding to C₄H₃Cl₂NOS⁺ (isotopic pattern for 2 Cl atoms) |

| [M-OH]+ | Fragment corresponding to the loss of a hydroxyl radical |

| [M-CH₂OH]+ | Fragment corresponding to the loss of the hydroxymethyl group |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

-

Sample Preparation:

-

The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

-

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | C-H stretch (aromatic-like) |

| 1600-1450 | Medium | C=N and C=C stretch (thiazole ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 800-600 | Strong | C-Cl stretch |

Table 5: Predicted IR Absorption Bands for this compound

Visualization of Workflow

The following diagram illustrates the overall workflow for the synthesis and structure elucidation of this compound.

Caption: Workflow for the synthesis and structural analysis of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic approach involving its synthesis via the reduction of the corresponding aldehyde, followed by purification and comprehensive spectroscopic analysis. The combined data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provide unambiguous evidence for the assigned structure. This technical guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel thiazole-based compounds for various applications in the pharmaceutical and chemical industries.

References

Spectroscopic Profile of (2,4-Dichlorothiazol-5-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichlorothiazol-5-yl)methanol is a chlorinated thiazole derivative with potential applications as a building block in pharmaceutical and agrochemical synthesis. Its chemical structure, featuring a dichlorinated thiazole ring and a hydroxymethyl group, suggests a unique spectroscopic fingerprint. This technical guide provides a summary of its known properties and outlines the standard methodologies for acquiring comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a complete, publicly available experimental dataset for this specific compound is not currently available, this document serves as a foundational resource for researchers undertaking its synthesis and characterization.

Compound Identification

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 170232-69-6 | |

| Molecular Formula | C₄H₃Cl₂NOS | |

| Molecular Weight | 184.04 g/mol | |

| Chemical Structure |

| (Structure generated based on IUPAC name) |

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following tables outline the expected spectroscopic characteristics based on the chemical structure of this compound. These predictions are derived from standard spectroscopic principles and data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.8 - 5.0 | Singlet | -CH₂- (Methylene protons) |

| ~3.5 - 4.5 (broad) | Singlet | -OH (Hydroxyl proton) |

¹³C NMR (Carbon NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C2 (Carbon adjacent to S and N, bonded to Cl) |

| ~140 - 145 | C4 (Carbon in the thiazole ring, bonded to Cl) |

| ~130 - 135 | C5 (Carbon in the thiazole ring, bonded to the methanol group) |

| ~55 - 60 | -CH₂OH (Methanol carbon) |

Mass Spectrometry (MS)

| m/z Value | Interpretation |

| ~183/185/187 | [M]⁺∙ (Molecular ion peak with isotopic pattern for two chlorine atoms) |

| ~148/150 | [M - Cl]⁺ |

| ~152/154 | [M - OCH₃]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H stretch (alcohol) |

| 2850-3000 | C-H stretch (alkane) |

| 1500-1600 | C=N stretch (thiazole ring) |

| 1000-1100 | C-O stretch (primary alcohol) |

| 700-800 | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series or equivalent).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1.5 s.

-

Spectral Width: 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) coupled to an appropriate ionization source.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Acquisition Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺∙ or [M+H]⁺).

-

Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

-

Propose fragmentation pathways for major fragment ions.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis:

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Figure 1: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

A comprehensive spectroscopic characterization is imperative for the unequivocal identification and quality assessment of this compound. This technical guide provides the foundational information and standardized protocols necessary for researchers to obtain and interpret the NMR, MS, and IR data for this compound. The successful application of these methodologies will enable the confirmation of its molecular structure and purity, thereby facilitating its use in further research and development endeavors.

An In-depth Technical Guide to the Synthesis of (2,4-Dichlorothiazol-5-yl)methanol and its Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing (2,4-dichlorothiazol-5-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the synthesis of the immediate precursor, 2,4-dichlorothiazole-5-carboxaldehyde, and its subsequent reduction to the target alcohol. Methodologies, quantitative data, and experimental protocols are presented to assist researchers in the replication and optimization of these synthetic pathways.

Core Synthetic Strategy

The most direct and well-documented approach to this compound involves a two-step process:

-

Formation of the Thiazole Ring and Functionalization: Synthesis of 2,4-dichlorothiazole-5-carboxaldehyde from 2,4-thiazolidinedione.

-

Reduction of the Aldehyde: Conversion of 2,4-dichlorothiazole-5-carboxaldehyde to this compound using a suitable reducing agent.

This guide will focus on this primary route, providing detailed experimental protocols for each step.

Step 1: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde

The key starting material for the synthesis of this compound is 2,4-dichlorothiazole-5-carboxaldehyde.[1] This heterocyclic aldehyde can be prepared from 2,4-thiazolidinedione through a Vilsmeier-Haack-type reaction using a phosphorus chloride source and N,N-dimethylformamide (DMF).[2][3]

Reaction Scheme:

Caption: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde.

Experimental Protocols

Two representative protocols for the synthesis of 2,4-dichlorothiazole-5-carboxaldehyde are provided below, one using phosphorus trichloride and the other using phosphorus oxychloride.

Protocol 1: Using Phosphorus Trichloride

This protocol is adapted from a general procedure found in chemical literature.[2]

-

At 0 °C and under an argon atmosphere, a solution of 2,4-thiazolidinedione (2.7 g, 23.07 mmol) in N,N-dimethylformamide (DMF, 1.23 mL, 15.98 mmol) is slowly added dropwise to phosphorus trichloride (8.15 mL, 87.17 mmol) over 15 minutes.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

The mixture is subsequently heated to 120 °C and stirred for 4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into ice water and extracted with dichloromethane (3 x 100 mL).

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (100 mL) and water (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (5% ethyl acetate/hexane) to yield 2,4-dichlorothiazole-5-carboxaldehyde as a brown oil.

Protocol 2: Using Phosphorus Oxychloride

This protocol is based on a patented procedure.[3]

-

To a suspension of 2,4-thiazolidinedione (46.8 g, 0.4 mol) in phosphorus oxychloride (368 g, 2.4 mol), add dimethylformamide (32.1 g, 0.44 mol) dropwise over 15 minutes while maintaining the temperature between 10-20 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Heat the mixture to 80-90 °C and stir for an additional hour.

-

Increase the temperature to reflux (approximately 115 °C) and continue stirring until the evolution of gas ceases (about 4 hours).

-

After cooling, slowly pour the reaction mixture into 2 kg of ice.

-

Extract the mixture three times with 500 mL portions of methylene chloride.

-

Wash the combined organic phases with aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate in vacuo to obtain the product.

Quantitative Data Summary

| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |

| 2,4-Thiazolidinedione | PCl₃, DMF | 120 °C | 4 hours | 33% | [2] |

| 2,4-Thiazolidinedione | POCl₃, DMF | Reflux (~115 °C) | ~4 hours | 50-60% | [3] |

Step 2: Reduction of 2,4-Dichlorothiazole-5-carboxaldehyde to this compound

The final step in the synthesis is the reduction of the aldehyde functionality of 2,4-dichlorothiazole-5-carboxaldehyde to a primary alcohol. This can be achieved using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Caption: Reduction of the Aldehyde to the Target Alcohol.

Experimental Protocols

Protocol 3: Reduction using Sodium Borohydride (NaBH₄)

This is a general procedure for the reduction of aldehydes.[6][7]

-

Dissolve 2,4-dichlorothiazole-5-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture of THF and methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of aqueous ammonium chloride solution or 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 4: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This is a general procedure for the reduction of aldehydes under anhydrous conditions.[8][9]

-

To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (argon or nitrogen), add a solution of 2,4-dichlorothiazole-5-carboxaldehyde (1 equivalent) in the same anhydrous solvent dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.

Considerations for the Reduction Step

| Reducing Agent | Solvents | Temperature | Workup | Key Considerations |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF/Methanol | 0 °C to Room Temp. | Aqueous quench (e.g., NH₄Cl) | Milder, more selective for aldehydes and ketones. Can be used in protic solvents.[4] |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | 0 °C to Room Temp. | Cautious sequential addition of H₂O and NaOH solution | Highly reactive, reduces a wider range of functional groups. Reacts violently with water and protic solvents; requires anhydrous conditions.[5][8] |

Alternative Synthetic Routes

While the reduction of the corresponding aldehyde is the most direct route, an alternative pathway could involve the synthesis of ethyl 2,4-dichlorothiazole-5-carboxylate followed by its reduction to this compound. This would necessitate an esterification step, likely from a corresponding carboxylic acid, and a subsequent reduction. It is important to note that the reduction of an ester to a primary alcohol typically requires a strong reducing agent like LiAlH₄, as NaBH₄ is generally ineffective for this transformation under standard conditions.[5]

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 2,4-thiazolidinedione. The formation of the intermediate, 2,4-dichlorothiazole-5-carboxaldehyde, is a robust reaction with established protocols and moderate to good yields. The subsequent reduction of the aldehyde to the target alcohol can be readily accomplished using standard reducing agents. The choice between sodium borohydride and lithium aluminum hydride for the reduction step will depend on the specific requirements of the synthesis, including the presence of other functional groups and the desired reaction conditions. This guide provides the necessary technical details to enable researchers to successfully synthesize this valuable pharmaceutical intermediate.

References

- 1. CAS 92972-48-0: 2,4-Dichlorothiazole-5-carboxaldehyde [cymitquimica.com]

- 2. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. adichemistry.com [adichemistry.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

Thiazole Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and therapeutic applications of thiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Therapeutic Significance of the Thiazole Scaffold

Thiazole derivatives have demonstrated remarkable versatility, exhibiting a wide array of pharmacological effects.[1][2] They are integral components of several FDA-approved drugs, highlighting their clinical importance.[3][4][5][6] The biological activities of thiazole-containing compounds are diverse and include:

-

Anticancer: Thiazole derivatives have shown significant potential in oncology by targeting various hallmarks of cancer.[7][8][9]

-

Antimicrobial: The thiazole ring is a key feature in some antibacterial and antifungal agents.[1][10]

-

Antiviral: Notably, the anti-HIV drug Ritonavir contains a thiazole moiety.[1][10][11]

-

Anti-inflammatory: Certain thiazole derivatives exhibit anti-inflammatory properties.[2]

-

Other Therapeutic Areas: Thiazole-based compounds have also been investigated for their potential in treating diabetes, neurodegenerative diseases, and cardiovascular disorders.[2][12]

Synthesis of Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a prominent and widely used method.[3][13][14][15]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 2-amino-4-phenylthiazole derivative, a common starting material for further elaboration.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

Procedure: [14]

-

In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

-

Add methanol as a solvent and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate to a gentle reflux for approximately 30-60 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Disruption of Microtubule Dynamics

Thiazole-containing compounds have been developed as inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. [4][16]

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that regulate DNA topology. Thiazole derivatives have been identified as inhibitors of topoisomerase I and II, leading to DNA damage and cell death in cancer cells. [17][18][19][20][21]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in epigenetic regulation. Thiazole-based HDAC inhibitors can alter gene expression patterns, leading to the suppression of tumor growth. [5][22][23][24][25]

Matrix Metalloproteinase (MMP) Inhibition

MMPs are involved in the degradation of the extracellular matrix, a process that is critical for tumor invasion and metastasis. Thiazole derivatives have been investigated as MMP inhibitors.

Quantitative Data of Thiazole Derivatives

The following tables summarize the in vitro activity of representative thiazole derivatives against various biological targets and cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives (IC₅₀ values in µM)

| Compound Class | Target/Cell Line | IC₅₀ (µM) | Reference(s) |

| Thiazole-based stilbenes | MCF-7 | 0.78 | [18][26] |

| HCT116 | 0.62 | [18][26] | |

| Thiazolo[3,2-a]pyrimidines | Topo II | 0.23 | [19][20] |

| Thiazole-naphthalene | MCF-7 | 0.48 | [4] |

| A549 | 0.97 | [4] | |

| Thiazole-privileged chalcones | Ovar-3 | 1.55 | [27] |

| MDA-MB-468 | 2.95 | [27] | |

| Thiazole-coumarin hybrids | EGFR | 0.08 | [25] |

| HDAC1 | 1.013 | [25] | |

| (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamides | PI3Kα | 0.0029 | [23] |

| HDAC6 | 0.026 | [23] |

Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives (IC₅₀ values in µM)

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference(s) |

| Thiazole-based chalcones | Tubulin Polymerization | 7.78 | [27] |

| Thiazole-naphthalene | Tubulin Polymerization | 3.3 | [4] |

| Thiazolo[3,2-a]pyrimidines | Topoisomerase II | 0.23 | [19][20] |

| Thiazole-based hydroxamic acids | HDACs | 0.010 - 0.131 | [5][22] |

| Bisthiazole-based hydroxamic acids | HDAC1 | 0.01 | [24] |

| Thiazole-coumarin hybrids | EGFR | 0.08 | [25] |

| HDAC1 | 1.013 | [25] | |

| (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamides | PI3Kα | 0.0029 | [23] |

| HDAC6 | 0.026 | [23] |

Key Experimental Protocols in Thiazole Drug Discovery

The discovery and development of novel thiazole-based drugs involve a series of in vitro assays to determine their biological activity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates. [9][28][29][30] dot

Procedure Outline: [28]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay

These assays are used to determine the potency of thiazole derivatives against specific protein kinases like PI3K and mTOR.

Procedure Outline:

-

Reaction Setup: In a microplate well, combine the kinase, a kinase-specific substrate (e.g., a peptide), and ATP.

-

Inhibitor Addition: Add the thiazole derivative at various concentrations.

-

Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Tubulin Polymerization Assay

This assay measures the effect of thiazole derivatives on the polymerization of tubulin into microtubules. [4][8][12][16][26][31][32][33] Procedure Outline: [12][31]

-

Tubulin Preparation: Use purified tubulin and induce polymerization by adding GTP and incubating at 37°C.

-

Inhibitor Addition: Add the thiazole derivative at different concentrations to the tubulin solution before inducing polymerization.

-

Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.

-

Data Analysis: Compare the polymerization curves in the presence and absence of the inhibitor to determine the IC₅₀ for tubulin polymerization inhibition.

Topoisomerase Relaxation Assay

This assay is used to assess the ability of thiazole derivatives to inhibit the DNA relaxation activity of topoisomerases. [1][6][10][34][35] Procedure Outline: [1][10]

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase enzyme, and assay buffer.

-

Inhibitor Addition: Add the thiazole derivative at various concentrations.

-

Incubation: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Agarose Gel Electrophoresis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form.

HDAC Inhibition Assay

Fluorometric assays are commonly used to screen for HDAC inhibitors. [7][22][36] Procedure Outline: [7]

-

Substrate and Enzyme: In a microplate, combine a fluorogenic HDAC substrate with the HDAC enzyme source (e.g., nuclear extract or purified enzyme).

-

Inhibitor Addition: Add the thiazole derivative at various concentrations.

-

Incubation: Incubate to allow for the deacetylation of the substrate by the HDAC enzyme.

-

Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence indicates HDAC inhibition.

MMP Activity Assay

The activity of MMPs and their inhibition by thiazole derivatives can be measured using fluorogenic substrates. [37][38][39][40][41] Procedure Outline: [38][41]

-

Enzyme and Substrate: Combine the MMP enzyme with a fluorogenic MMP substrate in an assay buffer.

-

Inhibitor Addition: Add the thiazole derivative at various concentrations.

-

Incubation: Incubate the reaction, allowing the MMP to cleave the substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the MMP activity.

-

Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The diverse range of biological activities exhibited by thiazole derivatives, coupled with their synthetic accessibility, ensures their continued exploration in the quest for novel and effective therapeutic agents. Future research will likely focus on the development of more selective and potent thiazole-based inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to enhance their clinical utility. The strategic application of the principles and protocols outlined in this guide will be instrumental in advancing the field of thiazole-based drug discovery.

References

- 1. inspiralis.com [inspiralis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 7. apexbt.com [apexbt.com]

- 8. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. Thiazole synthesis [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 23. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. texaschildrens.org [texaschildrens.org]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 32. benchchem.com [benchchem.com]

- 33. In vitro tubulin polymerization assay [bio-protocol.org]

- 34. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 35. profoldin.com [profoldin.com]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. home.sandiego.edu [home.sandiego.edu]

- 38. docs.aatbio.com [docs.aatbio.com]

- 39. quickzyme.com [quickzyme.com]

- 40. Assays of matrix metalloproteinases (MMPs) activities: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]

An In-depth Technical Guide to PROTACs and Their Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering a novel approach to targeting disease-causing proteins.[1][2] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are engineered to eliminate target proteins from the cell altogether.[3] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][5] This unique mechanism of action allows PROTACs to target proteins previously considered "undruggable" and offers the potential to overcome drug resistance.[4][6]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[1][5] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1][4]

The Building Blocks of PROTACs

The modular design of PROTACs allows for systematic optimization of their activity and selectivity.[2] The three core building blocks are:

-

Ligand for the Protein of Interest (POI) or "Warhead" : This component provides the specificity for the target protein.[6] Often, these ligands are derived from known inhibitors of the POI.[2] However, a key advantage of PROTACs is that the ligand does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to enable the formation of the ternary complex.[4][8] This opens up a vast new landscape of potential targets that may lack a functional active site for traditional inhibition.[]

-

E3 Ubiquitin Ligase Ligand or "Anchor" : This moiety recruits a specific E3 ubiquitin ligase, which is a key component of the UPS responsible for substrate recognition.[6] While there are over 600 E3 ligases in human cells, only a handful have been successfully recruited for PROTAC-mediated degradation.[6] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][6] The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and tissue distribution of the PROTAC.[2][10]

-

The Linker : The linker connects the POI ligand and the E3 ligase ligand.[6] Its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex.[2] Linker optimization is a crucial step in PROTAC development, as it governs the spatial orientation of the POI and the E3 ligase, which directly influences the efficiency of ubiquitination.[2] Commonly used linkers include polyethylene glycol (PEG) and alkyl chains.[6]

Signaling Pathway and Mechanism of Action

The mechanism of PROTAC-induced protein degradation involves a series of orchestrated intracellular events. The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7][11] This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI, a process catalyzed by the recruited E3 ligase.[5][] The repeated addition of ubiquitin molecules results in the formation of a polyubiquitin chain on the POI.[4] This polyubiquitinated protein is then recognized as a substrate for degradation by the 26S proteasome.[1][] After the POI is degraded into small peptides, the PROTAC is released and can engage in another round of degradation, acting as a catalyst.[4][7]

Quantitative Data Summary

The efficacy of a PROTAC is characterized by several key parameters, including binding affinities (Kd) for the target protein and E3 ligase, the concentration required to induce 50% degradation (DC50), and the maximum percentage of degradation achieved (Dmax).[3][11]

| PROTAC ID | Target Protein | E3 Ligase | Cell Line | Binary Kd (Target, nM) | Binary Kd (E3, nM) | Ternary Complex Kd (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Assay Method |

| MZ1 | BRD4 | VHL | HeLa | 1 | 29 | N/A | 26 | 10-30 | >90 | SPR, ITC, Western Blot |

| ARV-771 | BRD4 | VHL | LNCaP | N/A | N/A | N/A | N/A | <1 | >95 | Western Blot |

| dBET1 | BRD4 | CRBN | HEK293 | N/A | N/A | N/A | N/A | ~5 | >90 | HiBiT Assay |

| ARV-110 | Androgen Receptor | CRBN | VCaP | N/A | N/A | N/A | N/A | 1 | >95 | Western Blot |

| ARV-471 | Estrogen Receptor | CRBN | MCF7 | N/A | N/A | N/A | N/A | <1 | >90 | Western Blot |

Experimental Protocols

A comprehensive evaluation of a PROTAC's activity involves a series of in vitro and cellular assays.

Experimental Workflow for PROTAC Evaluation

A typical workflow for characterizing a novel PROTAC involves a multi-faceted approach to confirm its mechanism of action, determine its potency and selectivity, and assess its effects on cellular function.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is a fundamental method to directly measure the reduction in target protein levels.[3][12]

Materials:

-

Cell culture reagents and appropriate cell line

-

PROTAC compound (stock in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[11] Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[12] Include a vehicle control (e.g., 0.1% DMSO).[11]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[2] Scrape the cells and collect the lysate.[12] Incubate on ice for 30 minutes.[12]

-

Protein Quantification: Centrifuge lysates to pellet cell debris.[12] Determine the protein concentration of the supernatant using a BCA assay.[11]

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer.[12] Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11][12] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[3] Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[3] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (kon and koff) and affinity (KD).[13][14]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5, streptavidin-coated)

-

Purified target protein (POI)

-

Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

Methodology for Binary Interaction:

-

Immobilization: Immobilize the purified target protein or E3 ligase onto the sensor chip surface.[2][14]

-

Binding Measurement: Flow a series of concentrations of the PROTAC over the sensor surface.[2]

-

Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

Methodology for Ternary Complex Formation:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip.[15]

-

Ternary Binding Measurement: Inject a series of concentrations of the PROTAC pre-incubated with a near-saturating concentration of the target protein over the E3 ligase surface.[13][15]

-

Data Analysis: Determine the binding kinetics and affinity of the ternary complex. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.[15]

Protocol 3: HiBiT Assay for Intracellular Protein Degradation

The HiBiT assay is a sensitive, quantitative, live-cell method for measuring protein abundance.[16][17] It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9.[16][18]

Materials:

-

CRISPR/Cas9 engineered cell line expressing the HiBiT-tagged target protein

-

LgBiT protein

-

Nano-Glo® Live Cell Substrate

-

PROTAC compound

-

White, opaque microplates

Methodology:

-

Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque microplate.[16]

-

Reagent Addition: Add the LgBiT protein and Nano-Glo® substrate to the cells.[16]

-

PROTAC Treatment: Add a serial dilution of the PROTAC compound to the wells.[16]

-

Luminescence Measurement: Measure the luminescence signal over time using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.[16][19]

-

Data Analysis: Normalize the data to a time-zero reading and plot the degradation kinetics.[16] From this data, DC50 and Dmax values can be determined.[17][20]

Conclusion

PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to targeted protein elimination. Understanding the interplay of the three core building blocks—the target ligand, the E3 ligase ligand, and the linker—is fundamental to the rational design of effective degraders. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for the characterization and optimization of novel PROTACs, from initial binding assessment to the quantification of cellular degradation. As research in this field continues to accelerate, the systematic application of these methodologies will be crucial in unlocking the full therapeutic potential of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 10. precisepeg.com [precisepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. pubs.acs.org [pubs.acs.org]

(2,4-Dichlorothiazol-5-yl)methanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of (2,4-Dichlorothiazol-5-yl)methanol (CAS No. 170232-69-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar chemicals, including (2-Chlorothiazol-5-yl)methanol and 2,4-Dichlorothiazole-5-carboxaldehyde, as well as general principles for handling hazardous chemicals.

Hazard Identification and Classification

-

Acute Toxicity (Oral): May be harmful or toxic if swallowed.[1]

-

Skin Irritation/Corrosion: May cause skin irritation or burns.[2][3]

-

Eye Irritation/Damage: May cause serious eye irritation or damage.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

GHS Pictograms (Inferred) :

| Pictogram | Hazard Class |

| Acute Toxicity (fatal or toxic) |

| Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |

Signal Word (Inferred): Danger

Hazard Statements (Inferred):

| Code | Statement |

| H301 | Toxic if swallowed.[1] |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[1][2] |

| H335 | May cause respiratory irritation.[2] |

Precautionary Statements (Inferred):

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 170232-69-6 | N/A |

| Molecular Formula | C4H3Cl2NOS | N/A |

| Molecular Weight | 184.04 g/mol | N/A |

| Appearance | Solid (inferred) | N/A |

| Melting Point | 47-53 °C (for 2,4-Dichlorothiazole-5-carboxaldehyde) | [1] |

| Boiling Point | 302.8°C at 760 mmHg (for (2-Chlorothiazol-5-yl)methanol) | [2] |

| Solubility | Likely soluble in organic solvents such as DMSO and Methanol. | [4] |

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the recommended PPE for handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |

| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or degradation before use. | To prevent skin contact. |

| Body Protection | A fully buttoned laboratory coat. | To protect against spills and contamination. |

| Respiratory Protection | Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or vapors. |

Weighing a Solid Sample

This protocol details the steps for safely weighing a solid powder of this compound.

Caption: Workflow for weighing a hazardous solid chemical.

Preparation of a Solution

This protocol outlines the safe preparation of a solution from a solid sample of this compound.

References

Methodological & Application

Synthesis of (2,4-Dichlorothiazol-5-yl)methanol Derivatives: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2,4-Dichlorothiazol-5-yl)methanol and its derivatives. The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal and anticancer properties.[1][2] this compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications.

I. Synthetic Pathways

The synthesis of this compound derivatives commences with the preparation of the key intermediate, 2,4-dichloro-5-thiazolecarboxaldehyde. This aldehyde is then reduced to the corresponding alcohol, this compound, which can be further derivatized to synthesize a library of target compounds, such as ethers and esters.

II. Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde

This protocol is adapted from a known procedure for the Vilsmeier-Haack formylation of 2,4-thiazolidinedione.[3][4]

Materials:

-

2,4-Thiazolidinedione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2,4-thiazolidinedione (1.0 eq) in phosphorus oxychloride (4.0-5.0 eq).

-

Cool the suspension to 0-10 °C using an ice bath.

-

Slowly add N,N-dimethylformamide (1.0-1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 20 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 115 °C) and stir for 4-6 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 2,4-dichloro-5-thiazolecarboxaldehyde.

Expected Yield: 30-60%[3]

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.[5][6]

Materials:

-

2,4-Dichloro-5-thiazolecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

-

Partition the residue between water and an organic solvent (DCM or EtOAc).

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Protocol 3: Synthesis of this compound Ether Derivatives (Williamson Ether Synthesis)

This general protocol can be adapted for the synthesis of various ether derivatives.[7][8]

Materials:

-

This compound

-

Sodium hydride (NaH) or other suitable strong base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated ammonium chloride solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution.

-